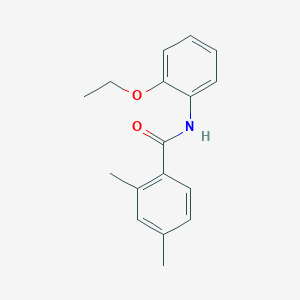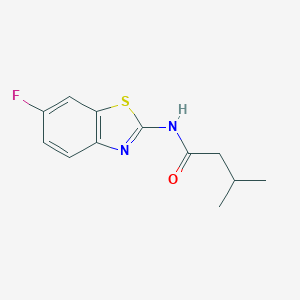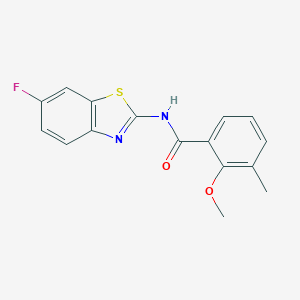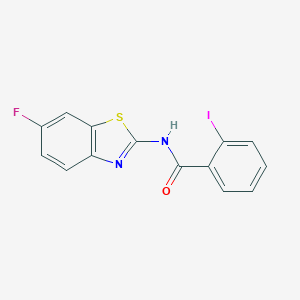![molecular formula C23H30N2O3 B244753 2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 kinase. It has been developed as a potential treatment for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mechanism of Action
2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide targets the TYK2 kinase, which is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and modulate the immune response.
Biochemical and Physiological Effects:
2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been shown to reduce inflammation and improve disease outcomes in preclinical models of autoimmune diseases. It has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is its specificity for the TYK2 kinase, which reduces the risk of off-target effects. However, its efficacy and safety in humans are still being evaluated, and further research is needed to determine its long-term effects and potential limitations.
Future Directions
Future research on 2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide could focus on its efficacy and safety in clinical trials for various autoimmune diseases. Additionally, studies could investigate its potential for combination therapy with other immunomodulatory agents. Further research could also explore the underlying mechanisms of its anti-inflammatory effects and potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves several steps, including the reaction of 4-(morpholin-4-ylmethyl)aniline with 2-bromo-4-(butan-2-yl)phenol to form an intermediate. This intermediate is then reacted with ethyl acetate and sodium hydroxide to form the final product.
Scientific Research Applications
2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits. In preclinical studies, it has demonstrated efficacy in reducing inflammation and improving disease outcomes in animal models of autoimmune diseases.
properties
Molecular Formula |
C23H30N2O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H30N2O3/c1-3-18(2)20-6-10-22(11-7-20)28-17-23(26)24-21-8-4-19(5-9-21)16-25-12-14-27-15-13-25/h4-11,18H,3,12-17H2,1-2H3,(H,24,26) |
InChI Key |
YQERBOXQFUDIAV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide](/img/structure/B244672.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244673.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244674.png)



![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
![2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244689.png)
![4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244691.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244693.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244695.png)